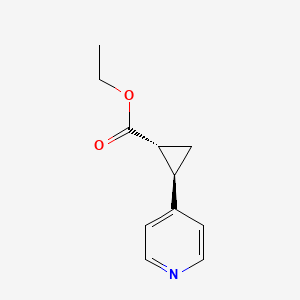
rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans (RPC) is a synthetic cyclopropane derivative of the pyridine family. It is a chiral molecule with two enantiomers, this compound (RPC) and rac-ethyl (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans (RPC). RPC is a white crystalline solid with a melting point of 60-62 °C and a boiling point of 160-162 °C. RPC has been studied extensively for its potential use in laboratory experiments, as well as for its potential applications in scientific research.
Applications De Recherche Scientifique
RPC has been studied extensively for its potential use in scientific research. It has been used as a chiral ligand in asymmetric catalysis, as a building block in the synthesis of natural products, and as a catalyst in the synthesis of polymers materials. Additionally, RPC has been studied as a potential drug candidate for the treatment of certain diseases.
Mécanisme D'action
RPC is a chiral molecule, and its enantiomers have different properties. The enantiomers of RPC have been studied for their ability to bind to certain proteins and enzymes, which can then be used to regulate certain biochemical pathways. Additionally, RPC has been studied for its ability to interact with certain receptors, which can then be used to modulate the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
RPC has been studied for its potential effects on certain biochemical and physiological processes. It has been demonstrated to have anti-inflammatory and anti-cancer effects in certain animal models, as well as to modulate the activity of certain hormones and neurotransmitters. Additionally, RPC has been studied for its potential to act as a chiral ligand in asymmetric catalysis, as well as for its ability to interact with certain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
RPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a wide variety of reactions. Additionally, RPC is a chiral molecule, which can be used to study the effects of enantiomers on certain biochemical and physiological processes. However, RPC also has certain limitations. It can be difficult to purify, and it is sensitive to air and light. Additionally, it can be difficult to control the reaction conditions when using RPC in laboratory experiments.
Orientations Futures
RPC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring the potential of RPC as a chiral ligand in asymmetric catalysis, as well as its potential use in the synthesis of natural products and polymers materials. Additionally, further research could focus on exploring the potential of RPC as a drug candidate for the treatment of certain diseases, as well as its potential effects on certain biochemical and physiological processes. Finally, future research could focus on improving the purification and control of RPC for use in laboratory experiments.
Méthodes De Synthèse
RPC is synthesized by the reaction of pyridine with ethyl chloroformate in the presence of a base. The reaction proceeds in two steps: first, the pyridine reacts with ethyl chloroformate to form a chloropyridinium intermediate; second, the intermediate reacts with a base to form RPC. The reaction is typically carried out in aqueous media at temperatures of 80-90 °C.
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNFXSWOUTZCL-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)


![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


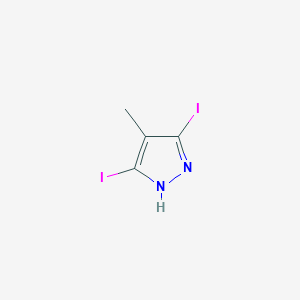
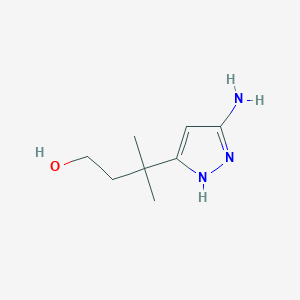

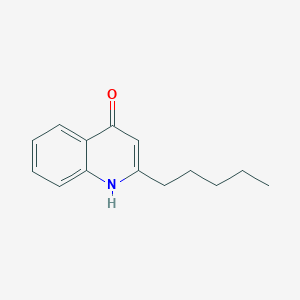
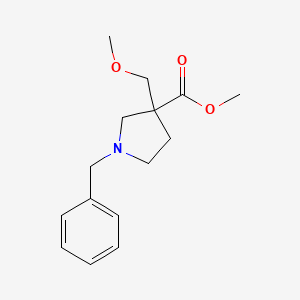

![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)